

Potential Pharmacological Activity of Ivabradine Impurities: A Technical Overview

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

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Executive Summary

Ivabradine is a heart rate-lowering medication that selectively inhibits the If current in the sinoatrial node.^[1] As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring safety and efficacy. This technical guide addresses the potential pharmacological activity of impurities related to Ivabradine, with a particular focus on the challenges of their identification and the current state of knowledge regarding their biological effects. A significant ambiguity exists in the nomenclature of these impurities, as exemplified by "**Ivabradine Impurity 2**," a designation used for multiple distinct chemical entities. This paper will use "2-Oxo-Ivabradine," a known degradation product, as a case study to explore formation, potential biological targets, and the methodologies used for investigation.

The Challenge of Impurity Nomenclature: The Case of "**Ivabradine Impurity 2**"

The designation "**Ivabradine Impurity 2**" is not standardized and is used by various chemical suppliers to refer to different molecules. This ambiguity presents a significant challenge for researchers. Below is a summary of the conflicting data for substances referred to as "**Ivabradine Impurity 2**."

Supplier/Source	Molecular Formula	Molecular Weight	CAS Number
BOC Sciences	C27H42N2O5	474.63	Not provided
MedChemExpress	C14H21NO5	283.32	73954-34-4
SynZeal	C14H21NO5	283.3	73954-34-4
Smolecule (as a synonym for 2-Oxo-Ivabradine HCl)	C27H34N2O6 · HCl	~519.03	1616710-50-9

This table summarizes the inconsistent identification of "**Ivabradine Impurity 2**" across different sources.

Given this lack of a consistent chemical identity, this guide will focus on a well-characterized degradation product, 2-Oxo-Ivabradine, for which some biological information is available.

Formation of Ivabradine Impurities via Forced Degradation

Impurities of Ivabradine can arise during synthesis or through degradation of the active pharmaceutical ingredient (API) under various stress conditions.^[2] Forced degradation studies are essential for identifying potential degradants and understanding their formation pathways.

Experimental Protocol: Forced Degradation of Ivabradine

The following protocol is a synthesis of methodologies reported for stress testing of Ivabradine. ^{[2][3][4]}

Objective: To generate degradation products of Ivabradine under various stress conditions to simulate potential degradation pathways.

Materials:

- Ivabradine API

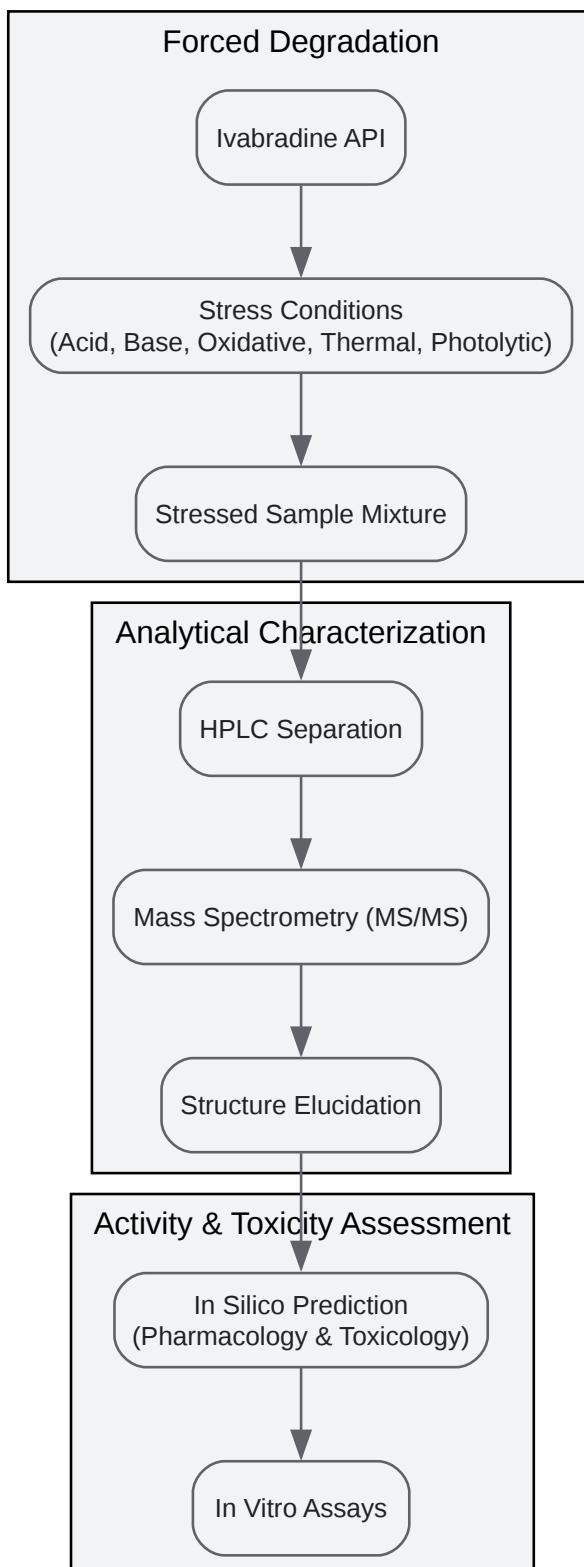
- Hydrochloric acid (e.g., 2 M HCl)
- Sodium hydroxide (e.g., 1 M NaOH)
- Hydrogen peroxide (e.g., 3%, 7.5%, 15% H₂O₂)
- Deionized water
- Acetonitrile
- Ammonium acetate
- HPLC-grade solvents

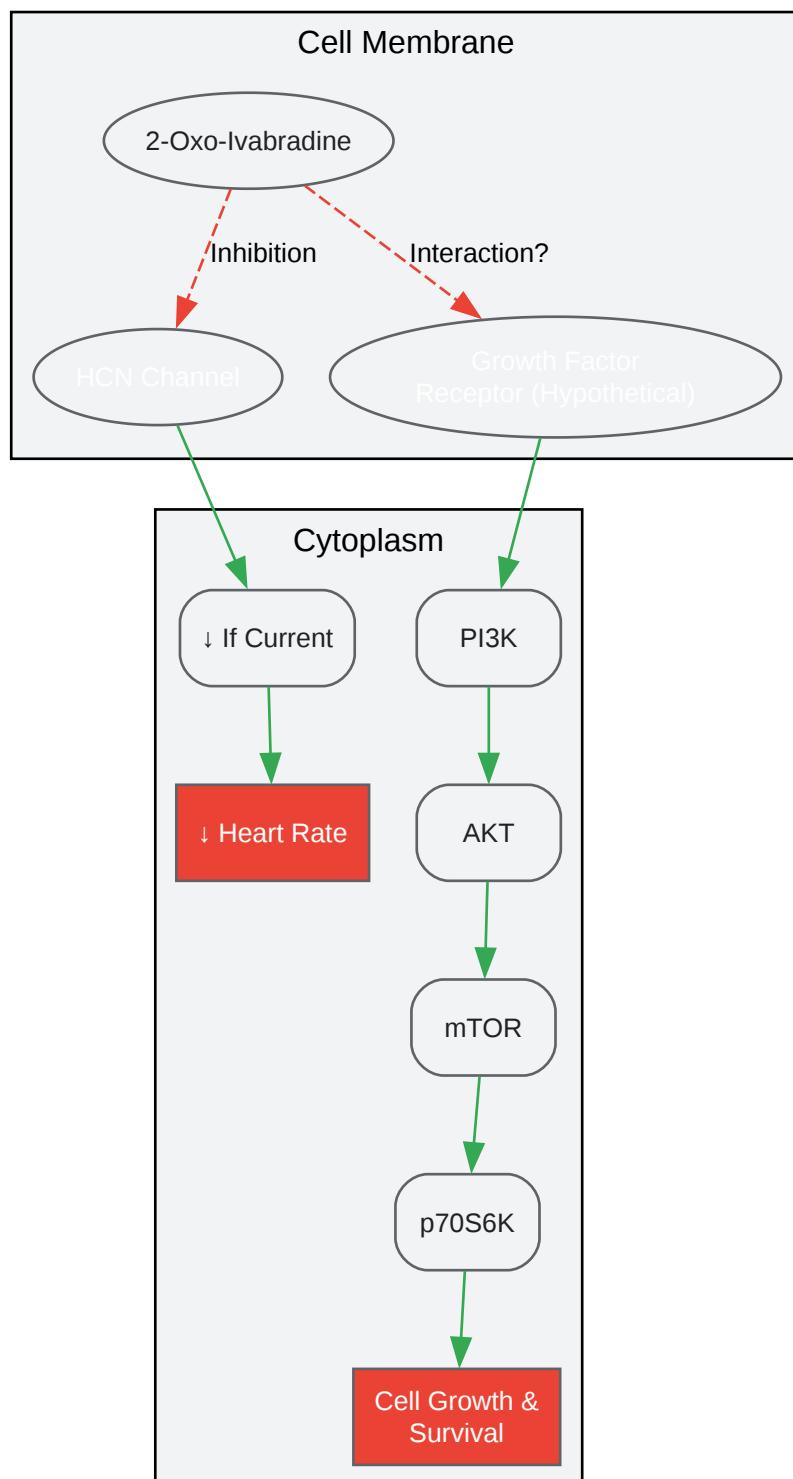
Methodology:

- Preparation of Stock Solution: Prepare a stock solution of Ivabradine in a suitable solvent (e.g., methanol or mobile phase).
- Acid Hydrolysis: To 1 mg of Ivabradine, add 2 ml of 2 M HCl. Incubate the solution at 80°C for 24 hours.^[2] Neutralize the solution before analysis.
- Alkaline Hydrolysis: To 1 mg of Ivabradine, add 2 ml of 1 M NaOH. Incubate the solution at 80°C for 24 hours.^[2] Neutralize the solution before analysis.
- Oxidative Degradation: To 1 mg of Ivabradine, add 2 ml of 3% H₂O₂. Incubate the solution at 80°C for 24 hours.^[2] Repeat with higher concentrations of H₂O₂ as needed.
- Thermal Degradation: Dissolve 1 mg of Ivabradine in 2 ml of deionized water. Keep the solution at 80°C for 24 hours.^[2]
- Photolytic Degradation: Expose a solution of Ivabradine in deionized water to UV radiation (e.g., 500 W/m²) for 24 and 48 hours.^[2] Also, expose solid Ivabradine powder to the same conditions for an extended period (e.g., 120 hours).^[2]
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS/MS), to separate and identify the degradation products.^{[2][5]}

Workflow for Impurity Identification

The following diagram illustrates the general workflow from forced degradation to impurity characterization.



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
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